5-Difluoromethyluridine

説明

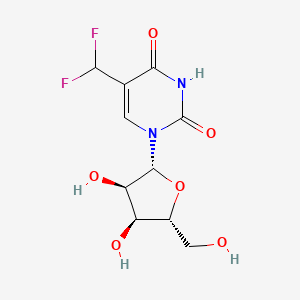

5-Difluoromethyluridine is a fluorinated nucleoside analog characterized by the presence of a difluoromethyl (-CF₂H) group at the 5-position of the uracil ring. This modification enhances its lipophilicity and metabolic stability compared to non-fluorinated uridine derivatives, making it a candidate for therapeutic applications, particularly in antiviral or anticancer research .

特性

分子式 |

C10H12F2N2O6 |

|---|---|

分子量 |

294.21 g/mol |

IUPAC名 |

5-(difluoromethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H12F2N2O6/c11-7(12)3-1-14(10(19)13-8(3)18)9-6(17)5(16)4(2-15)20-9/h1,4-7,9,15-17H,2H2,(H,13,18,19)/t4-,5-,6-,9-/m1/s1 |

InChIキー |

UALMIHJPIBPRGR-MWKIOEHESA-N |

異性体SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(F)F |

正規SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Difluoromethyluridine can be achieved through direct C-H difluoromethylation of heterocycles via organic photoredox catalysis. This method uses O₂ as a green oxidant and does not require pre-functionalization of the substrates, metals, or additives. The process is operationally straightforward and yields difluoromethylated heterocycles in moderate to excellent yields .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis under cGMP conditions. This ensures high purity and quality, making it suitable for pharmaceutical applications.

化学反応の分析

Types of Reactions

5-Difluoromethyluridine undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like O₂ and reducing agents like hydrogen gas. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various difluoromethylated heterocycles, which exhibit promising activity against cancer cell lines such as HCT116, HepG-2, and MCF-7 .

科学的研究の応用

5-Difluoromethyluridine has a wide range of scientific research applications:

Chemistry: Used in the synthesis of difluoromethylated heterocycles, which are important in drug development.

Biology: Studied for its effects on DNA synthesis and apoptosis in cancer cells.

Medicine: Investigated for its potential as an anticancer and antiviral agent.

Industry: Utilized in the large-scale production of pharmaceuticals under cGMP conditions.

作用機序

The mechanism of action of 5-Difluoromethyluridine involves the inhibition of DNA synthesis and induction of apoptosis. It targets thymidylate synthase, an enzyme crucial for DNA replication, thereby preventing the proliferation of cancer cells . Additionally, it interferes with viral nucleic acid synthesis, making it an effective antiviral agent.

類似化合物との比較

Key Observations:

- Lipophilicity and Stability : The difluoromethyl group in this compound strikes a balance between lipophilicity and solubility, unlike 5-FU (too polar) or 5-Trifluoromethyluridine (excessively lipophilic) .

- Metabolic Profile : The -CF₂H group resists oxidative degradation better than -CF₃, which can accumulate in tissues, or -Cl, which is prone to hydrolysis .

- Biological Selectivity: Compared to 5-FU, which non-specifically incorporates into RNA/DNA, this compound’s bulkier substituent may enable targeted interactions with viral polymerases or cancer-specific enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。